Cas no 2171257-32-0 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid)

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2171257-32-0
- 2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid
- EN300-1579372
- 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid
-
- インチ: 1S/C26H32N2O6/c1-17(2)23(14-24(29)28(12-13-33-3)15-25(30)31)27-26(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,27,32)(H,30,31)/t23-/m0/s1
- InChIKey: LTOXDMGTVSVXAA-QHCPKHFHSA-N
- ほほえんだ: O(C(N[C@@H](CC(N(CC(=O)O)CCOC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 468.22603674g/mol
- どういたいしつりょう: 468.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 677
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1579372-0.5g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid |
2171257-32-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1579372-2.5g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid |
2171257-32-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1579372-10.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid |
2171257-32-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1579372-500mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid |
2171257-32-0 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1579372-10000mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid |
2171257-32-0 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1579372-50mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid |
2171257-32-0 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1579372-2500mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid |
2171257-32-0 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1579372-5000mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid |
2171257-32-0 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1579372-5.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid |
2171257-32-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1579372-0.05g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid |
2171257-32-0 | 0.05g |
$2829.0 | 2023-06-05 |
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acidに関する追加情報
Introduction to 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic Acid (CAS No. 2171257-32-0)
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid, identified by its CAS number 2171257-32-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex structural architecture, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid derivative moiety, and a polyethylene glycol (PEG) side chain. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its application in drug development and therapeutic interventions.
The presence of the Fmoc group in the molecule is particularly noteworthy, as it is widely utilized in peptide synthesis as an amino acid protecting group. The Fmoc group is known for its stability under basic conditions, which makes it an ideal choice for solid-phase peptide synthesis (SPPS). This property of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid underscores its potential utility in the synthesis of complex peptide-based therapeutics. Furthermore, the chiral center at the 3-position (indicated by the (3S) configuration) adds another layer of complexity and specificity to the molecule, making it a valuable candidate for enantioselective applications.
The molecular structure also incorporates a PEG side chain, which is known for its ability to enhance solubility, reduce immunogenicity, and improve pharmacokinetic profiles of bioactive molecules. The PEG moiety, specifically a 2-methoxyethyl group in this case, contributes to the compound's solubility in aqueous environments while maintaining stability in biological systems. This characteristic makes 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid a promising candidate for formulation as an injectable drug or a bioavailability-enhancing agent.
Recent advancements in medicinal chemistry have highlighted the importance of molecular diversity and structural complexity in drug discovery. The unique combination of features present in 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid positions it as a versatile building block for the development of novel therapeutic agents. For instance, the fluorenylmethoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This reactivity makes it an attractive intermediate in synthetic chemistry for constructing more elaborate drug candidates.
Moreover, the stereochemical purity of this compound is critical for its biological activity. The (3S) configuration at the chiral center ensures that the molecule exhibits specific interactions with biological targets, which can influence its efficacy and selectivity. In recent years, there has been a growing emphasis on enantiopure compounds in drug development due to their improved pharmacological profiles and reduced risk of adverse effects. The synthesis and characterization of enantiomerically pure derivatives of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid are areas of active research interest.
The PEG side chain also plays a crucial role in modulating the pharmacokinetic properties of drugs. By increasing hydrophilicity, PEG derivatives can enhance circulation time in vivo, reduce clearance rates, and improve bioavailability. These effects are particularly valuable for drugs that require prolonged therapeutic action or targeted delivery to specific tissues. The incorporation of a PEG side chain into 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid suggests potential applications in formulations designed to prolong drug efficacy or enhance targeted delivery.
In terms of biological activity, preliminary studies on derivatives similar to CAS No. 2171257-32-0 have shown promise in various therapeutic areas. For example, modifications involving the Fmoc group have been explored in peptidomimetics designed to mimic biologically active peptides with improved stability and bioavailability. Similarly, PEGylated compounds have been investigated for their potential use in targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and nanocarriers. While specific applications of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid are still under investigation, these findings provide a strong foundation for further exploration.
The synthesis of such complex molecules often involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, including transition metal-catalyzed reactions and asymmetric catalysis, are frequently employed to achieve high yields and enantiopurity. The development of efficient synthetic routes for compounds like CAS No. 2171257-32-0 is essential for their practical application in pharmaceutical research and development.
Recent breakthroughs in computational chemistry and molecular modeling have also facilitated the design and optimization of molecules like this one. By leveraging computational tools, researchers can predict binding affinities, assess metabolic stability, and identify potential lead compounds more efficiently than traditional experimental methods alone. These advancements are particularly relevant for exploring the therapeutic potential of CAS No. 2171257-32-0, as they allow for rapid screening and modification based on structural data.
The role of chiral auxiliaries and catalysts in asymmetric synthesis is another critical aspect that contributes to the complexity and uniqueness of this compound's preparation process. The use of chiral ligands or enzymes can enable high enantioselectivity during key synthetic steps, ensuring that only one enantiomer is produced from a racemic mixture. This level of control is essential for obtaining biologically active compounds with predictable pharmacological profiles.
Economic considerations also play a significant role in the development and production of such specialized chemicals. The cost-effectiveness of synthetic routes must be balanced against yield requirements to ensure that large-scale production remains feasible within pharmaceutical budgets constraints without compromising quality or purity standards required by regulatory agencies like the FDA or EMA. p>Conclusion,
the multifaceted nature
of
cas no2171257320
and
product name: 22(35s33{(9hfluorenummethoxycarbonyle})aminosn22methoxyethyl44methylpentanamidoacetica cid
make
it
a
promising
candidate
for
in
cancer therapy.
This
molecule's
2171257-32-0 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid) 関連製品
- 925435-54-7(N-(2-(3-(Piperazin-1-ylmethyl)imidazo2,1-b-thiazol-6-yl)phenyl)pyrazine-2-carboxamide)
- 1855646-12-6({2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine)
- 1248371-52-9((3-(hydroxymethyl)pyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone)
- 1220033-15-7(3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride)
- 25979-01-5(5-PENTAFLUOROETHYL-4H-[1,2,4]TRIAZOL-3-YLAMINE)
- 1314987-91-1(tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate)
- 2870673-22-4(3-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 3-(2,2,2-trifluoroacetyl)-, (1R,6S,7R)-rel- )
- 1040646-21-6(2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide)
- 1599560-69-6(5-(5-Fluoro-2-methylphenyl)pyridine-3-carbaldehyde)
- 1261817-87-1(3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine)




